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Compound Focus: Evobrutinib

CAS No.: 1415823-73-2

Cat. No.: S527651

Efficacy & Safety Data from Phase Ill Trials

The tables below summarize the core efficacy and safety results from the EVOLUTION RMS 1 and 2 Phase
II1 trials, which compared evobrutinib (45 mg twice daily) with teriflunomide (14 mg once daily) in patients

with relapsing multiple sclerosis [1].

Table 1: Primary and Secondary Efficacy Endpoints (Pooled Analysis)

Endpoint Evobrutinib Result Teriflunomide Result Outcome

| Annualized Relapse Rate (ARR) - Primary Endpoint | EvolutionRMS 1: 0.15 EvolutionRMS 2: 0.11 |
EvolutionRMS 1: 0.14 EvolutionRMS 2: 0.11 | No significant difference [1] [2] | | 12-week Confirmed
Disability Progression (CDP) | 11.9% | 13.0% | No significant difference [1] | | 24-week Confirmed
Disability Progression (CDP) | 7.7% | 7.1% | No significant difference [1] | | 24-week Confirmed
Disability Improvement (CDI) | 9.1% | 10.7% | No significant difference [1] | | Mean Number of Gd+
Lesions | 0.5 (in both trials) | 0.35 & 0.31 | Higher with evebrutinib (not statistically significant) [1] |

Table 2: Key Safety Endpoints
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Teriflunomide

Safety Parameter Evobrutinib Group

Group
Serious Adverse Events 7.5% 5.6% [1]
Adverse Events Leading to 12.0% 10.6% [1]
Discontinuation
Cases meeting Hy's Law criteria 3 cases (1 with hepatitis C) 1 case [1]

(suggestive of drug-induced liver injury)

Liver Enzyme Elevations Asymptomatic; enzymes normalized
after drug discontinuation [3] [4]

Troubleshooting Guide & FAQs for Researchers

Here are some anticipated technical questions and guidance based on the clinical trial results.

Q1: What were the primary efficacy criteria that evobrutinib failed to meet?

e A: The primary endpoint for the Phase Ill EVOLUTION program was the Annualized Relapse Rate
(ARR). The trials concluded that evobrutinib was not superior to the active comparator,
teriflunomide, in reducing the ARR over the study period. The values for both drugs were nearly
identical, leading to the determination that the trials did not meet their primary objective [1] [2].

Q2: What specific safety signals triggered regulatory action and contributed to the program's

discontinuation?

e A: The key safety signal was elevations in liver enzymes indicative of drug-induced liver injury. This
led to a partial clinical hold by the U.S. FDA in April 2023, pausing the enrollment of new U.S.
patients with less than 70 days of exposure [3] [4]. Although the affected patients were asymptomatic
and their liver enzymes normalized after stopping the drug, the less favorable safety profile compared
to teriflunomide was a critical factor in the overall risk-benefit assessment [1].

Q3: Is the issue of liver toxicity unique to evobrutinib among BTK inhibitors?

e A: No, liver toxicity has been observed across several BTK inhibitors in development for MS. The
FDA has also placed clinical holds on other BTK inhibitors, including tolebrutinib (Sanofi) and
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orelabrutinib (Biogen/InnoCare), for similar reasons [5] [4]. This suggests a potential class-wide
safety consideration that requires careful monitoring.

Q4: Did evobrutinib show any efficacy in earlier trials?

e A: Yes, in a Phase Il trial and its open-label extension, evobrutinib (75 mg twice daily) demonstrated
a sustained low ARR and a manageable safety profile over 192 weeks [6]. The failure to separate
from teriflunomide in the larger Phase lll trials may be related to differences in trial design, patient
population, or the emergence of reduced efficacy over the long term, a phenomenon noted with some
BTK inhibitors [5].

Experimental Pathway & Decision Logic

The following diagram outlines the key experimental findings and the logical pathway that led to the

discontinuation of evobrutinib's development for MS.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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